(3Z)-6-chloro-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
6-CHLORO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized via a one-pot three-component reaction involving 2-amino-5-chlorophenol, an aldehyde, and a thiol in the presence of a catalyst such as glacial acetic acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative and an appropriate leaving group.
Formation of the Indole Moiety: The indole moiety can be constructed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-formylchromone: This compound shares the chloro and carbonyl functional groups but differs in its overall structure and biological activity.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings have been studied for their diverse biological activities, including antitumor and antimicrobial properties.
Uniqueness
The uniqueness of 6-CHLORO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H11ClFN3O2S |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
6-chloro-3-[2-(4-fluoroanilino)-4-hydroxy-1,3-thiazol-5-yl]-7-methylindol-2-one |
InChI |
InChI=1S/C18H11ClFN3O2S/c1-8-12(19)7-6-11-13(16(24)22-14(8)11)15-17(25)23-18(26-15)21-10-4-2-9(20)3-5-10/h2-7,25H,1H3,(H,21,23) |
InChI Key |
QOAMGLYZKCELJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(C(=O)N=C12)C3=C(N=C(S3)NC4=CC=C(C=C4)F)O)Cl |
Origin of Product |
United States |
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